molecular formula C6H10S B12197810 Di-1-propenyl sulfide CAS No. 65819-74-1

Di-1-propenyl sulfide

Cat. No.: B12197810
CAS No.: 65819-74-1
M. Wt: 114.21 g/mol
InChI Key: RJDJXOBGMMKPMH-GGWOSOGESA-N
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Description

Di-1-propenyl sulfide is an organic sulfide that belongs to the class of thioenol ethers. It is characterized by the presence of two prop-1-en-1-yl groups attached to a sulfur atom. This compound is a volatile constituent found in garlic and onions, contributing to their distinctive aroma and flavor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-1-propenyl sulfide can be synthesized through the reaction of hydrogen sulfide with prop-1-en-1-yl halides under controlled conditions. The reaction typically involves the use of a base to facilitate the substitution reaction, resulting in the formation of the desired sulfide compound.

Industrial Production Methods: Industrial production of this compound involves the use of similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Di-1-propenyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-1-yl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

Major Products Formed:

Scientific Research Applications

Di-1-propenyl sulfide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: The compound is studied for its role in the metabolism of sulfur compounds in plants, particularly in garlic and onions.

    Medicine: Research has shown potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: this compound is used in the flavor and fragrance industry due to its characteristic aroma

Mechanism of Action

The mechanism of action of di-1-propenyl sulfide involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the modulation of metabolic pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

    Diallyl sulfide: Another sulfur-containing compound found in garlic, known for its antimicrobial and anticancer properties.

    Dipropyl disulfide: A related compound with similar chemical properties but different biological activities.

    Allyl methyl sulfide: A compound with a similar structure but different functional groups.

Uniqueness: Di-1-propenyl sulfide is unique due to its specific structure and the presence of two prop-1-en-1-yl groups. This structural feature contributes to its distinctive chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

65819-74-1

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

(E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene

InChI

InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+

InChI Key

RJDJXOBGMMKPMH-GGWOSOGESA-N

Isomeric SMILES

C/C=C/S/C=C/C

Canonical SMILES

CC=CSC=CC

boiling_point

137.00 to 140.00 °C. @ 760.00 mm Hg

Origin of Product

United States

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